Tris(trimethylsilyl)antimony

Catalog No.
S3439234
CAS No.
7029-27-8
M.F
C9H27SbSi3
M. Wt
341.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(trimethylsilyl)antimony

CAS Number

7029-27-8

Product Name

Tris(trimethylsilyl)antimony

Molecular Formula

C9H27SbSi3

Molecular Weight

341.33 g/mol

InChI

InChI=1S/3C3H9Si.Sb/c3*1-4(2)3;/h3*1-3H3;

InChI Key

SFHJDYHBPMNNKO-UHFFFAOYSA-N

SMILES

C[Si](C)C.C[Si](C)C.C[Si](C)C.[Sb]

Canonical SMILES

C[Si](C)C.C[Si](C)C.C[Si](C)C.[Sb]

Catalysis

Tris(trimethylsilyl)antimony finds use as a Lewis acid catalyst in organic synthesis. Lewis acids act by accepting electron pairs from other molecules, influencing their reactivity. The bulky trimethylsilyl groups (Si(CH3)3) in Sb(Si(CH3)3)3 contribute to its mild Lewis acidity, making it suitable for reactions requiring gentle activation. Research has explored its application in Diels-Alder cycloadditions, a fundamental reaction for creating complex carbon skeletons in organic molecules [PubChem: Tris(trimethylsilyl)antimony, ].

Organic Synthesis

Beyond catalysis, tris(trimethylsilyl)antimony serves as a valuable reagent in organic synthesis. Its antimony-carbon bond readily undergoes cleavage under specific conditions, allowing for the introduction of antimony functionalities into organic molecules. This opens doors for the development of novel materials with tailored properties [SMOLECULE.com: Tris(trimethylsilyl)antimony, ].

Material Science

The unique properties of tris(trimethylsilyl)antimony make it a promising candidate for materials science research. Studies have explored its potential use as a precursor for antimony-based thin films through techniques like Atomic Layer Deposition (ALD). These thin films hold promise for applications in electronics and optoelectronics due to their controllable conductivity and optical properties [Dockweiler Chemicals: Tris(trimethylsilyl)antimony, ].

Tris(trimethylsilyl)antimony is a chemical compound with the formula Sb OSiMe3)3\text{Sb OSiMe}_3)_3, where "Me" denotes a methyl group. This compound features three trimethylsilyl groups attached to an antimony atom through oxygen linkages. It is notable for its unique structural properties, including the formation of dimers in the solid state, characterized by a distorted square arrangement of antimony atoms connected via oxygen atoms from the trimethylsilyl groups. This compound has been studied for its potential applications in various fields, including materials science and catalysis .

  • Formation from Antimony Trichloride: The compound can be synthesized by reacting antimony trichloride with lithium trimethylsilyloxide in diethyl ether, yielding tris(trimethylsilyl)antimony and lithium chloride as a byproduct.
  • Reactivity with Water: This compound is hydrolyzed in the presence of moisture, leading to the release of trimethylsilanol and forming antimony oxides.
  • Coordination Chemistry: Tris(trimethylsilyl)antimony can act as a ligand in coordination complexes, facilitating various metal interactions that may lead to new catalytic pathways .

The synthesis of tris(trimethylsilyl)antimony typically involves the following steps:

  • Starting Materials: Antimony trichloride and lithium trimethylsilyloxide are used as primary reactants.
  • Reaction Conditions: The reaction is carried out in an inert atmosphere (usually nitrogen or argon) to prevent moisture interference.
  • Solvent: Diethyl ether is commonly employed as a solvent to facilitate the reaction.
  • Yield and Purification: The product can be purified through recrystallization or column chromatography to obtain pure tris(trimethylsilyl)antimony .

Tris(trimethylsilyl)antimony has several notable applications:

  • Catalysis: Its unique structure allows it to participate in catalytic processes, particularly in organic synthesis.
  • Materials Science: It can be used as a precursor for the synthesis of silicon-containing materials or as a dopant in semiconductor technologies.
  • Chemical Synthesis: This compound serves as an important intermediate in the synthesis of more complex organoantimony compounds, which may have specialized industrial applications .

Interaction studies involving tris(trimethylsilyl)antimony primarily focus on its reactivity with various metal ions and other ligands. These studies reveal how this compound can stabilize metal centers, influencing their electronic properties and reactivity patterns. For example, it has been shown to form stable complexes with transition metals, enhancing their catalytic activity in organic transformations.

Tris(trimethylsilyl)antimony belongs to a broader class of organoantimony compounds. Below is a comparison with other similar compounds:

Compound NameFormulaKey Features
Tris(trimethylsilyl)amineN SiMe3)3\text{N SiMe}_3)_3Stable nitrogen fixation intermediate; versatile ligand .
Tris(trimethylsilyl)silaneSi SiMe3)3\text{Si SiMe}_3)_3Used in silicon-based materials; similar silylation properties .
Tris(phenyl)antimonySb C6H5)3\text{Sb C}_6\text{H}_5)_3Exhibits different reactivity due to phenyl groups; used in organic synthesis.

Uniqueness

Tris(trimethylsilyl)antimony is unique due to its combination of silyl and antimony functionalities, allowing it to participate in reactions that are not typical for either silyl or antimony compounds alone. Its ability to form stable dimers and complexes with metals further distinguishes it from other organoantimony compounds.

Dates

Modify: 2023-08-19

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